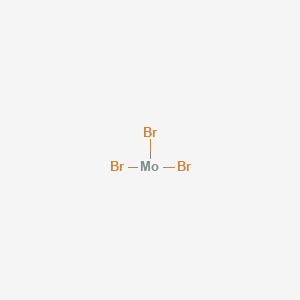

Molybdenum bromide(Br3Mo)

Description

Molybdenum(III) bromide (Br₃Mo), also known as molybdenum tribromide, is a dark green crystalline compound with the molecular formula Br₃Mo and a molecular weight of 335.652 g/mol . The compound is synthesized through the reduction of molybdenum(IV) bromide (MoBr₄) using molybdenum metal, hydrogen, or hydrocarbons . Its CAS registry number is 13446-57-6, and it is classified as hazardous due to its irritant effects on the eyes, skin, and respiratory system .

Br₃Mo is part of a broader family of molybdenum halides, which include varying oxidation states (e.g., Mo(II), Mo(III), Mo(IV)) and mixed oxybromides (e.g., MoOBr₃, MoO₂Br₂). These compounds are primarily utilized in research settings as precursors for advanced materials or catalysts .

Properties

IUPAC Name |

tribromomolybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Mo/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFBRNLUIFQCQL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Mo](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoBr3, Br3Mo | |

| Record name | molybdenum(III) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Molybdenum(III)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065462 | |

| Record name | Molybdenum(III) bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13446-57-6 | |

| Record name | Molybdenum bromide (MoBr3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13446-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molybdenum bromide (MoBr3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum bromide (MoBr3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum(III) bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molybdenum tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Synthesis from Elemental Molybdenum and Bromine

The most widely documented method for synthesizing molybdenum(III) bromide involves the direct reaction of elemental molybdenum (Mo) with bromine gas (Br₂) at elevated temperatures. This approach, first reported in foundational inorganic chemistry studies, proceeds via the stoichiometric reaction:

$$

2 \, \text{Mo} \, (s) + 3 \, \text{Br}2 \, (g) \, \xrightarrow{350^\circ \text{C}} \, 2 \, \text{MoBr}3 \, (s)

$$

The reaction requires meticulous control of temperature and bromine flow to prevent the formation of higher oxidation states such as molybdenum(IV) bromide (MoBr₄). A tubular furnace or sealed quartz ampoule is typically employed, with molybdenum powder dispersed to maximize surface area. The product manifests as a black, crystalline solid insoluble in nonpolar solvents but soluble in donor solvents like pyridine, forming complexes such as $$[ \text{MoBr}3(\text{py})3 ]$$.

Key Parameters:

- Temperature: 350°C (optimal for avoiding MoBr₄ byproducts)

- Bromine Stoichiometry: 3:2 molar ratio (Br₂:Mo)

- Reaction Vessel: Quartz or borosilicate glass to withstand corrosive bromine vapors

Reduction of Molybdenum(IV) Bromide

An alternative route involves the reduction of molybdenum(IV) bromide (MoBr₄) using agents such as molybdenum metal, hydrogen gas (H₂), or hydrocarbons. This method capitalizes on the redox equilibrium between Mo⁴⁺ and Mo³⁺:

$$

3 \, \text{MoBr}4 \, (s) + \text{Mo} \, (s) \, \xrightarrow{\Delta} \, 4 \, \text{MoBr}3 \, (s)

$$

Hydrogen gas reduction follows a similar pathway, producing hydrogen bromide (HBr) as a byproduct:

$$

2 \, \text{MoBr}4 \, (s) + \text{H}2 \, (g) \, \xrightarrow{250^\circ \text{C}} \, 2 \, \text{MoBr}_3 \, (s) + 2 \, \text{HBr} \, (g)

$$

Hydrocarbon reductants, such as methane or ethylene, offer a milder alternative but require precise control to avoid carbon contamination. The choice of reductant influences reaction kinetics and product purity, with molybdenum metal providing the highest yield (theoretical 100%) but necessitating excess Mo to drive the reaction to completion.

Comparative Analysis of Synthesis Methods

The table below contrasts the three principal methods for MoBr₃ preparation, highlighting their advantages, limitations, and operational conditions:

Key Observations:

- Direct Synthesis is favored for its simplicity but requires high-temperature handling of toxic bromine.

- MoBr₄ Reduction with Mo metal offers near-quantitative yields but generates excess MoBr₄ if stoichiometry is miscalibrated.

- Organometallic Routes excel in selectivity but are cost-prohibitive for large-scale production.

Structural and Morphological Considerations

Molybdenum(III) bromide adopts a unique chain structure comprising face-sharing octahedra with alternating short (2.65 Å) and long (3.20 Å) Mo–Mo contacts. This structural motif, also observed in ruthenium(III) and technetium(III) tribromides, arises from metal-metal bonding interactions that stabilize the +3 oxidation state. The preparation method subtly influences crystallinity:

- Direct Synthesis yields microcrystalline aggregates with irregular morphology.

- Reduction Methods produce finer crystallites due to slower reaction kinetics.

Challenges and Method Optimization

Critical challenges in MoBr₃ synthesis include:

- Byproduct Formation: Excess bromine or insufficient temperature promotes MoBr₄ contamination.

- Moisture Sensitivity: MoBr₃ hydrolyzes readily, necessitating anhydrous conditions.

- Scalability: Organometallic methods suffer from high ligand costs and low throughput.

Optimization Strategies:

- In Situ Bromine Generation: Using HBr/KBrO₃ mixtures to regulate Br₂ partial pressure.

- Flow Reactors: Enhancing heat transfer and stoichiometric control in direct synthesis.

Chemical Reactions Analysis

Molybdenum bromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to lower oxidation state compounds, such as molybdenum(II) bromide.

Substitution: Molybdenum bromide can react with donor solvents like pyridine to form complexes such as [MoBr3py3].

Common reagents used in these reactions include hydrogen gas, hydrocarbons, and donor solvents like pyridine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Molybdenum bromide serves as a crucial reagent in organic synthesis. Its ability to act as a Lewis acid facilitates various reactions, particularly in the formation of complex organic molecules.

Key Applications:

- Catalysis: Molybdenum bromide is employed as a catalyst in several organic reactions, including cross-coupling reactions and polymerizations. Its effectiveness in promoting the formation of carbon-carbon bonds makes it valuable in synthetic chemistry.

- Halogenation Reactions: The compound is utilized for halogenating aromatic compounds, which is essential for producing pharmaceuticals and agrochemicals. This capability stems from its strong electrophilic nature, allowing it to react with electron-rich substrates effectively.

Materials Science

In materials science, molybdenum bromide is explored for its potential use in developing advanced materials with specific properties.

Key Applications:

- Thin Film Deposition: Molybdenum bromide can be used in the deposition of thin films through methods such as chemical vapor deposition (CVD). These films are critical in the semiconductor industry and for creating coatings with desirable optical or electrical properties.

- Nanomaterials: Research indicates that molybdenum bromide can be involved in synthesizing nanomaterials, which are essential for various applications, including electronics, catalysis, and energy storage systems.

Biomedical Applications

Emerging studies suggest that molybdenum bromide may have potential applications in the biomedical field, particularly due to its interactions at the molecular level.

Key Applications:

- Antioxidative Properties: Recent research has indicated that compounds containing molybdenum exhibit antioxidative properties, which could be beneficial in treating oxidative stress-related diseases. Molybdenum's role in enzymatic processes may enhance cellular defense mechanisms against oxidative damage .

- Drug Development: The compound's ability to form complexes with biological molecules opens avenues for drug design and development. Its application in targeting specific biochemical pathways may lead to innovative therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the applications of molybdenum bromide across different domains:

Mechanism of Action

The mechanism of action of molybdenum bromide involves its ability to form complexes with donor solvents and undergo redox reactions. In mammals, molybdenum acts as a cofactor for enzymes such as xanthine oxidoreductase, sulfite oxidase, and aldehyde oxidase . These enzymes play crucial roles in various metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Molybdenum Bromides

Molybdenum(II) Bromide (MoBr₂)

- Formula : MoBr₂

- Oxidation State : +2

- Physical State : Yellow-brown, amorphous, hygroscopic powder .

- Structure : Iso-structural with molybdenum(II) chloride (MoCl₂), featuring a layered crystalline arrangement .

- Solubility : Insoluble in water but soluble in boiling dimethyl sulfoxide (DMSO) or concentrated sulfuric acid .

- Reactivity : Reacts with strong bases to form complexes like [MoBr₃(OH)ₙ·mH₂O] and remains diamagnetic .

- Synthesis : Prepared by reducing MoBr₄ or via direct reaction of molybdenum metal with bromine under controlled conditions .

Molybdenum(IV) Bromide (MoBr₄)

- Formula : MoBr₄

- Oxidation State : +4

- Role : Serves as a precursor for synthesizing MoBr₃ through reduction .

- Stability : Less stable than MoBr₃; decomposes upon exposure to reducing agents.

Molybdenum Oxybromides

- Examples :

- MoOBr₃ (Molybdenum oxybromide): Forms under oxidative conditions.

- MoO₂Br₂ : Contains a higher oxygen content and distinct reactivity.

- Applications : Used in niche catalytic and materials science applications due to their mixed ligand environments .

Comparative Data Table

Key Research Findings

Structural Insights :

- MoBr₂ exhibits a layered structure akin to MoCl₂, enabling unique intercalation chemistry .

- MoBr₃’s structure remains less characterized but is presumed to adopt a polymeric or cluster-based arrangement due to its hygroscopic nature .

Reactivity :

- MoBr₂ reacts with concentrated HCl or HI to form mixed halide complexes (e.g., [MoBr₃]Cl₂), highlighting its versatility in coordination chemistry .

- MoBr₃ decomposes thermally without melting, limiting its direct applications but making it useful as a synthetic intermediate .

MoBr₃ and MoBr₄ are primarily employed in academic research for exploring molybdenum’s redox behavior .

Biological Activity

Molybdenum bromide, specifically molybdenum(III) bromide (Br3Mo), is a compound of significant interest due to its unique biological activities and potential applications in various fields, including medicine and agriculture. This article explores the biological effects of molybdenum bromide, focusing on its toxicity, antioxidant properties, and interactions with cellular mechanisms.

Molybdenum(III) bromide is characterized by its high solubility in water and crystalline structure. It belongs to the group of transition metal bromides and exhibits a distorted octahedral geometry around the molybdenum center. Understanding its chemical properties is crucial for elucidating its biological interactions.

Biological Activity Overview

The biological activity of molybdenum compounds, including Br3Mo, can be summarized in several key areas:

- Toxicity : Studies have shown that molybdenum compounds can induce cytotoxic effects in various cell lines. For instance, exposure to molybdenum nanoparticles has been linked to increased reactive oxygen species (ROS) production and subsequent oxidative stress, leading to cell membrane disruption and decreased cell viability .

- Antioxidant Properties : Some studies suggest that molybdenum compounds may exhibit antioxidative properties. For example, research indicates that certain molybdenum complexes can stimulate cellular antioxidant responses, potentially mitigating their toxic effects .

- Genotoxic Effects : Molybdenum compounds have been reported to cause DNA damage in various experimental models. The comet assay has demonstrated that exposure to molybdenum leads to increased DNA strand breaks, which may be attributed to oxidative stress .

1. Cytotoxicity in Cell Lines

A study investigated the cytotoxic effects of molybdenum(III) bromide on different cell lines, including human fibrosarcoma (HT-1080) and rat pheochromocytoma (PC12). The results indicated a dose-dependent decrease in cell viability at concentrations ranging from 1 µg/ml to 100 µg/ml. The mechanisms involved included ROS generation and mitochondrial dysfunction .

2. Antioxidative Mechanisms

Research by Akhtar et al. explored the antioxidative potential of molybdenum nanoparticles in MCF-7 cancer cells. The study found that treatment with these nanoparticles resulted in increased levels of antioxidant enzymes, suggesting a protective cellular response against oxidative damage .

3. Genotoxicity Assessment

In a comprehensive assessment using the comet assay, researchers evaluated the genotoxic effects of molybdenum compounds on Allium cepa (onion) root cells. The findings revealed a significant increase in DNA damage correlating with higher concentrations of molybdenum exposure, highlighting the compound's potential risks in biological systems .

Data Tables

Table 1: Cytotoxic Effects of Molybdenum(III) Bromide on Various Cell Lines

| Cell Line | Concentration (µg/ml) | Viability (%) | Mechanism of Action |

|---|---|---|---|

| HT-1080 | 1 | 95 | Minimal effect |

| HT-1080 | 10 | 80 | Increased ROS |

| HT-1080 | 100 | 50 | Mitochondrial dysfunction |

| PC12 | 1 | 90 | Minimal effect |

| PC12 | 10 | 70 | Increased oxidative stress |

| PC12 | 100 | 40 | Significant DNA damage |

Table 2: Antioxidant Response Induced by Molybdenum Compounds

| Compound | Cell Line | Concentration (µg/ml) | Catalase Activity (U/mg protein) | GSH Level (µM) |

|---|---|---|---|---|

| MoNPs | MCF-7 | 10 | Increased | Decreased |

| MoNPs | MCF-7 | 50 | Significantly increased | Decreased |

Q & A

Q. What are the established synthetic routes for Molybdenum(III) bromide (Br₃Mo), and how is its purity validated experimentally?

Br₃Mo is synthesized via reduction of MoBr₄ using molybdenum metal, hydrogen gas, or hydrocarbons under inert conditions (e.g., argon atmosphere). Post-synthesis purification involves sublimation or recrystallization in anhydrous solvents. Purity is validated through X-ray diffraction (XRD) for crystallinity, thermogravimetric analysis (TGA) to assess thermal stability, and inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition verification. Residual bromide ions can be quantified via ion chromatography .

Q. What safety protocols are critical when handling Br₃Mo in laboratory environments?

Br₃Mo is hygroscopic and reacts violently with water, releasing corrosive HBr gas. Key precautions include:

- Use of gloveboxes or fume hoods with adequate ventilation to prevent inhalation of particulates .

- Personal protective equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles .

- Storage in airtight containers under inert gas, with grounding to prevent static discharge during transfer .

- Spill management using inert adsorbents (e.g., sand, silica gel) and neutralization with sodium bicarbonate .

Q. How is the crystal structure of Br₃Mo determined, and what are its key physicochemical properties?

Single-crystal XRD reveals a layered structure with octahedral Mo centers bridged by bromide ligands. Key properties include:

- Melting point : Decomposes above 300°C, necessitating thermal analysis via differential scanning calorimetry (DSC) .

- Solubility : Insoluble in water but soluble in polar aprotic solvents (e.g., acetonitrile, dimethylformamide).

- Magnetic behavior : Paramagnetic properties are characterized using SQUID magnetometry .

Advanced Research Questions

Q. What strategies mitigate thermal decomposition of Br₃Mo during high-temperature catalytic applications?

Decomposition pathways (e.g., MoBr₃ → MoBr₂ + Br₂) are minimized by:

Q. How can contradictions in bromide ion quantification from Br₃Mo hydrolysis be resolved methodologically?

Discrepancies in bromide detection (e.g., due to matrix interference or outdated analytical methods) are addressed by:

- Capillary electrophoresis (CE) with UV detection, optimized using statistical experimental design to resolve chloride/bromide peaks .

- Cross-validation with ion-selective electrodes (ISE) and ICP-MS to account for ionic strength variations .

- Standardization of sample preparation (e.g., acid digestion under reflux to prevent volatilization) .

Q. What role does Br₃Mo play in catalytic C–H functionalization reactions, and how are mechanisms probed?

Br₃Mo acts as a Lewis acid catalyst in C–H activation, facilitating electron transfer in cross-coupling reactions. Mechanistic studies employ:

Q. How can Br₃Mo be integrated into advanced materials, such as perovskite solar cells or coordination polymers?

Br₃Mo serves as a precursor for:

- Perovskite dopants : Incorporated into Sn-based perovskites to enhance bandgap tunability, analyzed via ultraviolet photoelectron spectroscopy (UPS) and external quantum efficiency (EQE) measurements .

- Metal-organic frameworks (MOFs) : Coordination with N-donor ligands (e.g., bipyridine) forms redox-active frameworks characterized by BET surface area analysis and cyclic voltammetry .

Methodological Notes

- Controlled Atmosphere Techniques : Schlenk lines or gloveboxes are mandatory for air-sensitive syntheses .

- Spectroscopic Cross-Validation : Combine UV-Vis, FTIR, and NMR (for ligand analysis) to confirm reaction intermediates .

- Data Reproducibility : Replicate experiments across multiple batches and validate with independent analytical platforms (e.g., XRD vs. neutron diffraction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.